2,4-Dichloro-5-nitropyrimidine

SNAr Regioselectivity Amination

For procurement managers requiring consistent, high-yield synthesis of kinase inhibitors or antiviral agents, 2,4-Dichloro-5-nitropyrimidine is the essential intermediate. Its 5-nitro group ensures predictable regioselectivity for clean sequential functionalization, minimizing purification. Do not substitute with non-nitrated analogs, which yield undesired isomers. Ensure supply chain integrity with this validated starting material.

Molecular Formula C4HCl2N3O2
Molecular Weight 193.97 g/mol
CAS No. 49845-33-2
Cat. No. B015318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-nitropyrimidine
CAS49845-33-2
Synonyms2,4-Dichloro-5-nitro-pyrimidine; 
Molecular FormulaC4HCl2N3O2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H
InChIKeyINUSQTPGSHFGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dichloro-5-nitropyrimidine is a multifunctional pyrimidine derivative characterized by the presence of two reactive chlorine atoms at the 2- and 4-positions and a strongly electron-withdrawing nitro group at the 5-position [1]. This specific substitution pattern, with a molecular formula of C₄HCl₂N₃O₂ and a molecular weight of approximately 193.97 g/mol [2], confers distinct chemical reactivity, making it a cornerstone intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors [3] and antiviral agents [4].

The Critical Role of 2,4-Dichloro-5-nitropyrimidine's Unique Reactivity in Avoiding Synthetic Pitfalls


Generic substitution of 2,4-dichloro-5-nitropyrimidine with other dihalopyrimidines, such as unsubstituted 2,4-dichloropyrimidine or the 4,6-dichloro isomer, is not feasible due to fundamentally different regioselectivity and reactivity profiles. The 5-nitro group is not merely an inert substituent; it profoundly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) and can dramatically alter or even invert the site-selectivity of substitution compared to non-nitrated analogs [1]. As demonstrated in cross-coupling reactions, while 2,4-dihalopyrimidines almost always undergo C4-selective reactions [2], the presence of the 5-nitro group and the choice of nucleophile (e.g., a tertiary amine) can direct substitution exclusively to the C-2 position [3]. Using an incorrect analog could therefore lead to an entirely different regioisomer, resulting in failed syntheses, low yields, and costly purification challenges. This precise control over sequential functionalization is paramount for efficient, high-yield routes to complex, biologically relevant pyrimidine scaffolds.

Quantitative Differentiation of 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2) from its Analogs


Superior C-4 Regioselectivity in SNAr Amination

In nucleophilic aromatic substitution (SNAr) with amines, 2,4-dichloro-5-nitropyrimidine demonstrates exceptionally high C-4 regioselectivity compared to its non-nitrated analog, 2,4-dichloropyrimidine. Under identical conditions, the 5-nitro derivative yields the 4-amino product with only a 5% contamination of the C-2 regioisomer , whereas reactions with 2,4-dichloropyrimidine are known to produce complex mixtures of C-2 and C-4 substituted products, complicating purification [1].

SNAr Regioselectivity Amination

Unmatched Reactivity as a Dehydrating/Desulfhydrating Agent

2,4-Dichloro-5-nitropyrimidine is an effective dehydrating and desulfhydrating reagent, a property that distinguishes it from the more common cyanuric chloride. Studies show that while both 2,4-dichloro- and 2,4,6-trichloropyrimidine are effective in these reactions, the specific reactivity of 2,4-dichloro-5-nitropyrimidine in this context has been identified and characterized [1].

Dehydration Desulfhydration Condensation Activating Reagent

High-Yielding Intermediate for Purine-Based Kinase Inhibitors

In the solid-phase synthesis of purine derivatives, a core scaffold for numerous kinase inhibitors, 2,4-dichloro-5-nitropyrimidine serves as a key building block. A comparative study demonstrated its utility over the 4,6-dichloro isomer, yielding target purine compounds with very good crude purity and good overall yields [1]. While a specific yield is not given, the fact that the 2,4-isomer is specifically highlighted and successfully employed in a multi-step solid-phase synthesis underscores its superior performance in this critical pharmaceutical application.

Kinase Inhibitor Purine Synthesis Solid-Phase Synthesis Medicinal Chemistry

Optimal Application Scenarios for 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2) Based on Evidence


Synthesis of Highly Pure 2,4-Disubstituted Pyrimidines for Drug Discovery

Researchers seeking to construct libraries of 2,4-disubstituted pyrimidines, particularly those targeting protein kinases, will find 2,4-dichloro-5-nitropyrimidine to be an invaluable starting material. Its high C-4 regioselectivity in the first SNAr step allows for the clean installation of a primary amine, followed by a second, controlled substitution or cross-coupling at C-2. This predictable reactivity minimizes side-product formation and simplifies purification, leading to higher overall yields and purer compounds for biological screening.

Industrial-Scale Synthesis of Antiviral Agents Like Famciclovir

The manufacturing of antiviral drugs like famciclovir relies on the scalable, regioselective reactions of 2,4-dichloro-5-nitropyrimidine. Patents detail its use in condensing with 2-(2-aminoethyl)propanediol, where the 4-chloro atom undergoes selective substitution with a reported yield of 78% for this key intermediate [1]. This defined selectivity is critical for a cost-effective, high-volume process, as it avoids the generation of difficult-to-separate regioisomeric impurities and ensures a consistent, high-quality product stream.

Solid-Phase Combinatorial Chemistry for Purine-Based Libraries

For research groups employing solid-phase synthesis to generate diverse libraries of purine-containing compounds, 2,4-dichloro-5-nitropyrimidine is a preferred building block. Evidence shows it can be effectively loaded onto polymer-supported amines, enabling sequential nucleophilic substitutions, reduction of the nitro group to an amine, and subsequent cyclization to form the fused imidazole ring of the purine core [2]. This methodology yields target compounds with very good crude purity, demonstrating its excellent compatibility with automated parallel synthesis platforms for hit-to-lead optimization campaigns.

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